5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate
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Overview
Description
5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate is a complex organic compound that combines a quinoline derivative with a furan carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and morpholinomethyl groups. The final step involves esterification with furan-2-carboxylic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can target the chloro group or the quinoline ring.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholinomethyl group can enhance the compound’s solubility and bioavailability, while the furan carboxylate ester can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound has similar antibacterial and antifungal properties but differs in its iodine substitution.
5,7-Dichloro-8-quinolinol: Known for its antimicrobial activity, this compound has two chloro groups instead of one.
Quinolinyl-pyrazoles: These compounds share the quinoline core but have different substituents, leading to varied biological activities.
Uniqueness
5-Chloro-7-(morpholinomethyl)quinolin-8-yl furan-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinomethyl group enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17ClN2O4 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] furan-2-carboxylate |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-11-13(12-22-6-9-24-10-7-22)18(17-14(15)3-1-5-21-17)26-19(23)16-4-2-8-25-16/h1-5,8,11H,6-7,9-10,12H2 |
InChI Key |
XWGBXBKRTBKXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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